Pim1-IN-1

説明

PIM1-IN-1は、Moloney-murine leukemia 1(PIM1)キナーゼのプロウイルス統合部位の選択的阻害剤です。PIM1キナーゼは、細胞生存、増殖、分化において重要な役割を果たすセリン/スレオニンタンパク質キナーゼです。 血液悪性腫瘍や固形腫瘍など、さまざまな癌に関与している .

特性

分子式 |

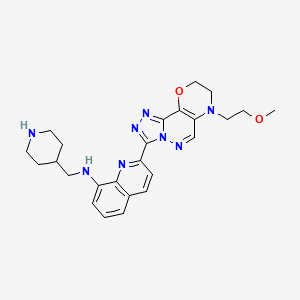

C25H30N8O2 |

|---|---|

分子量 |

474.6 g/mol |

IUPAC名 |

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine |

InChI |

InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3 |

InChIキー |

BKDLGAKRAHVMNP-UHFFFAOYSA-N |

正規SMILES |

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: PIM1-IN-1は、重要な中間体の形成を含む一連の化学反応によって合成できます。合成は通常、制御された温度および圧力条件下で、有機溶媒と触媒を使用します。 合成経路と反応条件に関する具体的な詳細は、多くの場合、企業秘密であり、メーカーによって異なる場合があります .

工業生産方法: this compoundの工業生産には、実験室規模の合成プロセスを拡大することが含まれます。これには、高収率と純度を確保するために反応条件を最適化することが含まれます。 このプロセスには、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製手順が複数含まれる場合があります .

3. 化学反応解析

反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、this compoundをその還元形に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合があり、置換反応によりさまざまな置換化合物が生成される可能性があります .

4. 科学研究アプリケーション

This compoundは、次のものを含む、幅広い科学研究アプリケーションを持っています。

化学: さまざまな化学反応や経路におけるPIM1キナーゼの役割を研究するためのツール化合物として使用されます。

生物学: 細胞生存、増殖、分化におけるPIM1キナーゼの生物学的機能を調査します。

医学: PIM1キナーゼの過剰発現に関連する癌やその他の疾患の治療におけるthis compoundの治療の可能性を探ります。

化学反応の分析

Types of Reactions: PIM1-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced form.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

科学的研究の応用

In Vitro Studies

Pim1-IN-1 has been evaluated across several cancer cell lines:

- Lymphoma Cell Lines : In studies involving Raji and Daudi cells, treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM, with a nearly complete inhibition at 40 µM .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Daudi | 10 | 50 |

| Daudi | 40 | 98 |

| Raji | 20 | 50 |

| Raji | 40 | ~85 |

In Vivo Studies

In mouse models, particularly with prostate cancer cells such as DU145 and TRAMP-C1, this compound demonstrated:

- Tumor Growth Inhibition : Treatment led to a marked decrease in tumor volume compared to control groups. The mechanism involved downregulation of PIM-1 expression and activation of apoptotic pathways .

Combination Therapies

This compound shows promise when used in combination with other chemotherapeutics:

- Synergistic Effects : When combined with cisplatin or epirubicin, the antitumor activity of this compound was significantly enhanced, suggesting potential for combination therapies in clinical settings .

Targeting Stemness Phenotypes

Research indicates that PIM-1 may play a role in maintaining stem-like properties in cancer cells:

- Stem Cell Resistance : By inhibiting PIM-1, this compound could potentially reduce the stemness characteristics of tumors, making them more susceptible to conventional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

- Prostate Cancer : A study demonstrated that silencing PIM-1 using siRNA or small molecule inhibitors like this compound led to decreased proliferation and increased apoptosis in PC3 prostate cancer cells .

- Hematological Malignancies : Inhibitors like this compound have been shown to effectively reduce tumor growth and enhance apoptosis in leukemia models .

作用機序

PIM1-IN-1は、PIM1キナーゼの活性を選択的に阻害することで効果を発揮します。PIM1キナーゼの阻害は、細胞生存、増殖、分化に関与するさまざまなシグナル伝達経路を混乱させます。これにより、腫瘍の増殖が抑制され、癌細胞のアポトーシスが誘導されます。 関連する分子標的と経路には、JAK-STAT経路とPI3K-AKT経路が含まれます .

類似の化合物:

PIM2-IN-1: PIM2キナーゼを標的とする別の選択的阻害剤。

PIM3-IN-1: PIM3キナーゼの選択的阻害剤。

TP-3654: 現在臨床試験中の選択的PIM1キナーゼ阻害剤

独自性: this compoundは、PIM1キナーゼに対する高い選択性によりユニークであり、さまざまな生物学的プロセスや疾患におけるPIM1の特定の役割を研究するための貴重なツールとなっています。 その選択性は、オフターゲット効果を減らし、治療の可能性を高めます .

類似化合物との比較

PIM2-IN-1: Another selective inhibitor targeting PIM2 kinase.

PIM3-IN-1: Selective inhibitor for PIM3 kinase.

TP-3654: A selective PIM1 kinase inhibitor currently under clinical investigation

Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .

生物活性

Pim1-IN-1 is a selective small-molecule inhibitor targeting the PIM1 kinase, which plays a significant role in various cancers, including hematological malignancies and solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential as a therapeutic agent.

Overview of PIM1 Kinase

PIM1 (Proviral Integration site for Moloney Murine Leukemia Virus 1) is a serine/threonine kinase that is constitutively active and involved in cell survival, proliferation, and apoptosis. Overexpression of PIM1 is associated with poor prognosis in several cancers, including prostate cancer and triple-negative breast cancer (TNBC) . The kinase's activity is regulated through various signaling pathways, primarily involving cytokines such as IL-3 and GM-CSF .

This compound inhibits PIM1 kinase activity by binding to its ATP-binding site, thereby preventing phosphorylation of downstream targets involved in cell survival and proliferation. This inhibition leads to:

- Decreased cell viability : In vitro studies have shown that this compound treatment reduces the viability of cancer cells expressing high levels of PIM1.

- Induction of apoptosis : The compound promotes apoptosis in cancer cells by disrupting the PIM1/Hsp90 complex, leading to decreased levels of anti-apoptotic proteins such as Bad and increased activation of caspase-9 .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

- Prostate Cancer : In SCID mice injected with DU145 prostate cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .

- Triple-Negative Breast Cancer : In TNBC models, this compound not only inhibited tumor growth but also sensitized cells to standard chemotherapeutic agents .

Data Table: Efficacy of this compound in Various Cancer Models

Potential Clinical Applications

Given its mechanism of action and efficacy in preclinical studies, this compound holds promise for clinical applications:

- Combination Therapy : The compound may be particularly effective when used alongside existing chemotherapeutics, enhancing their efficacy while reducing resistance mechanisms observed in tumors .

- Biomarker Development : PIM1 expression levels could serve as a biomarker for patient selection in clinical trials involving this compound .

Q & A

Basic Research Questions

Q. What experimental controls are essential when assessing Pim1-IN-1 specificity in kinase inhibition assays?

- Methodological Answer : Include positive controls (e.g., known Pim1 inhibitors like SGI-1776) and negative controls (e.g., inactive analogs of this compound) to validate assay specificity. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Dose-response curves should be replicated across ≥3 independent experiments to confirm IC₅₀ consistency .

- Data Interpretation : A ≥10-fold selectivity over closely related kinases (e.g., Pim2/Pim3) is recommended to confirm specificity. Statistical analysis (e.g., two-way ANOVA) must account for batch effects in cell-based assays .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Protocol Optimization : Use logarithmic serial dilution (e.g., 0.1 nM–10 µM) to capture full dynamic range. Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline activity. Pre-incubate cells with this compound for ≥1 hour to ensure target engagement .

- Statistical Rigor : Report Hill slopes and R² values for curve fitting. Outliers should be defined using methods like Grubbs’ test (α=0.05) to minimize false positives .

Q. What in vitro models are most appropriate for validating this compound’s anti-proliferative effects?

- Model Selection : Use Pim1-overexpressing cell lines (e.g., LNCaP for prostate cancer) with isogenic controls. For viability assays, combine ATP-based methods (CellTiter-Glo®) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

- Limitations : Address potential confounding factors like Myc co-activation, as Pim1 synergizes with Myc-driven pathways. Include Myc knockdown models to isolate Pim1-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Compare in vitro IC₅₀ values with achievable in vivo drug levels .

- Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) for off-target activity. Use cassette dosing in preclinical models to assess combinatorial effects .

Q. What strategies optimize this compound’s therapeutic window in combination therapies?

- Synergy Screening : Use Chou-Talalay combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., docetaxel). Prioritize combinations showing enhanced efficacy in Pim1-high tumors via RNA-seq stratification .

- Toxicity Mitigation : Monitor hematological/ hepatic toxicity in murine models using serum biomarkers (ALT, AST). Adjust dosing schedules to minimize overlap with cytotoxic agents’ peak toxicity periods .

Q. How should contradictory findings about this compound’s role in apoptosis be addressed?

- Context-Dependent Mechanisms : Stratify results by cellular stress conditions (e.g., hypoxia, nutrient deprivation). Use CRISPR-Cas9 Pim1 knockouts to isolate apoptosis pathways (e.g., BAD phosphorylation vs. mTOR cross-talk) .

- Data Harmonization : Apply multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated upon Pim1 inhibition .

Methodological Frameworks

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism®. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., I² statistic) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。